molecular formula C16H11ClFNO B8471002 [2-(3-Aminoprop-1-yn-1-yl)-5-chlorophenyl](2-fluorophenyl)methanone CAS No. 76049-63-3

[2-(3-Aminoprop-1-yn-1-yl)-5-chlorophenyl](2-fluorophenyl)methanone

Cat. No. B8471002
Key on ui cas rn: 76049-63-3
M. Wt: 287.71 g/mol
InChI Key: QAWNFEZSVLJZKY-UHFFFAOYSA-N
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Patent
US04548750

Procedure details

Method B A mixture of 400 g (0.96 mole) of 1-[4-chloro-2-(2-fluorobenzoyl)phenyl]-3-phthalimidopropyne, 1.3 L of ethanol and 300 ml of 40% aqueous methylamine was stirred at room temperature for 2 hr. Dropwise 2.8 l of water was added, and the resulting precipitate was collected by filtration to give a pale yellow solid, mp 70°-80° C. Recrystallization from ether gave pale yellow prisms, mp 80°-91° C.
Name
1-[4-chloro-2-(2-fluorobenzoyl)phenyl]-3-phthalimidopropyne
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
1.3 L
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
2.8 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]#[C:9][CH2:10][N:11]2C(=O)C3=CC=CC=C3C2=O)=[C:4]([C:22](=[O:30])[C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][C:24]=2[F:29])[CH:3]=1.C(O)C.CN>O>[NH2:11][CH2:10][C:9]#[C:8][C:5]1[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][C:4]=1[C:22](=[O:30])[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][C:24]=1[F:29]

Inputs

Step One
Name
1-[4-chloro-2-(2-fluorobenzoyl)phenyl]-3-phthalimidopropyne
Quantity
400 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)C#CCN1C(C=2C(C1=O)=CC=CC2)=O)C(C2=C(C=CC=C2)F)=O
Name
Quantity
1.3 L
Type
reactant
Smiles
C(C)O
Name
Quantity
300 mL
Type
reactant
Smiles
CN
Step Two
Name
Quantity
2.8 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
to give a pale yellow solid, mp 70°-80° C
CUSTOM
Type
CUSTOM
Details
Recrystallization from ether
CUSTOM
Type
CUSTOM
Details
gave pale yellow prisms, mp 80°-91° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
NCC#CC1=C(C=C(C=C1)Cl)C(C1=C(C=CC=C1)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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